molecular formula C7H6NNaO3 B2513837 Sodium;5,6-dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylate CAS No. 2378502-62-4

Sodium;5,6-dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylate

Cat. No.: B2513837
CAS No.: 2378502-62-4
M. Wt: 175.119
InChI Key: MFJKMFFBYLQEFR-UHFFFAOYSA-M
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Description

Sodium;5,6-dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylate is a chemical compound with a unique structure that includes a cyclopenta[d][1,2]oxazole ring

Preparation Methods

The synthesis of Sodium;5,6-dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylate typically involves cycloaddition reactions. One common method involves the reaction of N-methyl-C-arylnitrones with N-substituted maleimides . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Sodium;5,6-dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or sodium methoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism by which Sodium;5,6-dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylate exerts its effects involves binding to specific molecular targets. For example, it may bind to the colchicine site on tubulin, inhibiting microtubule polymerization and thus exerting antimitotic effects . This mechanism is similar to that of other antimitotic agents used in cancer therapy.

Comparison with Similar Compounds

Sodium;5,6-dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylate can be compared to other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the potential for targeted therapeutic applications.

Properties

IUPAC Name

sodium;5,6-dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3.Na/c9-7(10)6-4-2-1-3-5(4)11-8-6;/h1-3H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJKMFFBYLQEFR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)ON=C2C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378502-62-4
Record name sodium 4H,5H,6H-cyclopenta[d][1,2]oxazole-3-carboxylate
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